molecular formula C28H32N5O4PRu.2NaPF6 B1141456 RuBi-Glutamate CAS No. 1220121-59-4

RuBi-Glutamate

Cat. No.: B1141456
CAS No.: 1220121-59-4
M. Wt: 970.54
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RuBi-Glutamate involves the coordination of L-glutamate to a ruthenium center. The synthetic route typically includes the following steps:

Scientific Research Applications

Key Applications in Neuroscience

  • Neuronal Activation :
    • RuBi-Glutamate allows for the precise activation of neuronal dendrites and circuits using visible or two-photon light sources. This capability is crucial for experiments requiring high spatial resolution, such as those involving individual dendritic spines .
  • Studying Synaptic Transmission :
    • The compound can be used to investigate synaptic currents in various settings. For instance, voltage-clamp recordings have shown that this compound activates glutamate receptors in cortical pyramidal neurons, generating excitatory postsynaptic currents (EPSCs) without significantly affecting spontaneous excitatory synaptic transmission .
  • Functional Mapping :
    • Two-photon uncaging of this compound enables researchers to map functional connections in neural circuits with high spatial resolution. This is particularly useful for understanding the dynamics of synaptic interactions and the role of specific neurons in circuit functionality .
  • Reduction of Non-specific Effects :
    • Compared to other caged compounds like MNI-glutamate, this compound exhibits fewer non-specific effects on inhibitory synaptic transmission, making it a more reliable tool for circuit studies .

Case Study 1: Two-Photon Uncaging

In a study examining the efficacy of this compound for two-photon uncaging, researchers found that using an excitation wavelength of 800 nm and a concentration of 300 μM produced reliable excitatory responses in layer 2/3 pyramidal neurons. The amplitude of uncaging-induced depolarizations ranged from 1 to 20 mV, confirming its effectiveness in activating glutamate receptors .

Case Study 2: Impact on Inhibitory Synaptic Transmission

Another investigation focused on the effects of this compound on inhibitory postsynaptic currents (IPSCs). While bath application of 300 μM this compound showed a trend towards reducing the amplitude and frequency of spontaneous IPSCs, only the reduction in frequency was statistically significant when sodium channel blockers were applied .

Data Tables

Parameter Observation
Excitation WavelengthOptimal at 800 nm
Effective Concentration300 μM for reliable responses
Depolarization AmplitudeRanges from 1 to 20 mV
Effect on EPSCsMinimal impact on spontaneous EPSCs
Effect on IPSCsReduction in frequency observed under specific conditions

Biological Activity

RuBi-Glutamate is a novel caged glutamate compound characterized by its ability to release glutamate upon excitation with visible light or through two-photon activation. This compound is particularly significant in neurobiological research due to its high quantum efficiency and minimal interference with GABAergic transmission, making it a valuable tool for studying synaptic mechanisms and neuronal circuits.

  • Chemical Name : (bis(2,2'-Bipyridine-N,N')trimethylphosphine)-(S)-1-aminopropane-1,3-dicarboxylic acid ruthenium(2+) complex sodium hexafluorophosphate salt
  • Molecular Weight : 970.54 g/mol
  • Molecular Formula : C28H32N5O4PRu.2NaPF6
  • CAS Number : 2417096-44-5
  • Appearance : Orange solid, soluble in water (20 mM) .

This compound operates by undergoing photolysis when exposed to specific wavelengths of light, resulting in the release of glutamate. This process can be initiated through:

  • One-photon excitation : Typically using visible light.
  • Two-photon excitation : Utilizing near-infrared light, which allows for deeper tissue penetration and reduced scattering .

1. Excitatory Responses

This compound has been shown to generate excitatory postsynaptic currents (EPSCs) in pyramidal neurons within the neocortex. When applied at a concentration of 300 μM, it effectively activates glutamate receptors without significantly affecting spontaneous synaptic currents .

2. Spatial Resolution

The compound enables high spatial resolution in neuronal activation, allowing researchers to target individual dendritic spines with precision. This capability is crucial for studying synaptic plasticity and the dynamics of neurotransmitter release .

3. GABAergic Transmission

Unlike other caged glutamates, this compound minimizes the blockade of GABAergic transmission. Studies indicate that it does not significantly alter the amplitude or frequency of inhibitory postsynaptic currents (IPSCs) at concentrations that effectively activate excitatory synapses .

Study 1: Two-photon Activation in Neurons

In a study published in Neuron, researchers utilized two-photon uncaging of this compound to stimulate layer 2/3 pyramidal neurons. The results demonstrated reliable action potential generation with minimal interference from inhibitory signaling pathways .

Study 2: Network Activity Modulation

Research highlighted in Nature explored how this compound could modulate network-level activity in cortical astrocytes. The study found that brief glutamate inputs led to significant calcium responses, indicating the compound's potential in examining astrocytic roles in neurotransmission .

Data Tables

PropertyValue
Chemical Structure Chemical Structure
Optimal Excitation Wavelength 800 nm
Concentration for Effective Activation 300 μM
Quantum Efficiency High
Solubility Water-soluble (20 mM)

Q & A

Basic Research Questions

Q. How does RuBi-Glutamate enable precise spatiotemporal control of neuronal activation in experimental settings?

this compound is a "caged" glutamate compound where glutamate is bound to a photolabile protecting group. Upon irradiation with visible or two-photon laser light (e.g., 450 nm or 720–900 nm), the bond breaks, releasing bioactive glutamate . This allows researchers to activate neurons with micrometer-scale spatial resolution by targeting specific dendritic regions or synapses. For methodological rigor, calibrate light intensity and duration to avoid overstimulation or cytotoxicity. Use electrophysiological recordings (e.g., patch-clamp) to validate glutamate release efficacy and postsynaptic responses .

Q. What are the critical parameters to optimize when using this compound in in vitro neural circuit studies?

Key parameters include:

  • Light wavelength and power : Ensure compatibility with two-photon microscopy systems (e.g., 720–900 nm for deep-tissue penetration) .
  • Concentration : Typical working concentrations range from 1–5 mM in physiological buffers; higher concentrations risk nonspecific activation .
  • Temporal resolution : Pulse durations of 1–10 ms achieve millisecond-scale glutamate release, mimicking physiological synaptic transmission . Include control experiments with light-only stimulation to rule out photothermal artifacts .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance neuronal activation efficacy and cytotoxicity in chronic imaging studies?

Cytotoxicity arises from prolonged light exposure or excessive glutamate release. Conduct dose-response experiments:

  • Titrate this compound (0.5–10 mM) while monitoring cell viability via markers like propidium iodide or lactate dehydrogenase (LDH) assays .
  • Pair with calcium imaging (e.g., GCaMP) to correlate glutamate release with neuronal activity without overstimulation .
  • Use lower concentrations (1–2 mM) for longitudinal studies to minimize oxidative stress .

Q. What experimental strategies resolve conflicting data on this compound’s spatial resolution in dense neural networks?

Contradictions may stem from differences in:

  • Laser focal volume : Smaller focal spots (e.g., 2–5 µm) improve precision but reduce signal-to-noise ratio. Validate with point-spread function measurements .
  • Uncaging efficiency : Quantify using fluorescent glutamate analogs (e.g., MNI-glutamate-fluorescein) to map release zones .
  • Network feedback : Inhibitory interneurons may suppress downstream activity; combine this compound with optogenetic silencing (e.g., ArchT) to isolate direct effects .

Q. How should researchers address variability in this compound’s temporal resolution across different experimental models (e.g., slice vs. in vivo)?

Variability arises from tissue scattering, depth, and perfusion dynamics. Methodological solutions include:

  • Slice preparation : Use acute slices <300 µm thick to ensure adequate oxygen and drug diffusion .
  • In vivo calibration : Pre-calibrate light power using a cranial window and multiphoton raster scanning to account for scattering .
  • Pharmacological controls : Apply glutamate receptor antagonists (e.g., CNQX/AP5) to confirm this compound-specific effects .

Q. Methodological Best Practices

Q. What controls are essential for validating this compound-specific effects in synaptic plasticity experiments?

  • Light-only controls : Irradiate the sample without this compound to exclude phototoxicity .
  • Pharmacological blockade : Use NMDA/AMPA receptor antagonists to confirm glutamate-mediated responses .
  • Caged inert compounds : Test analogues like RuBi-GABA to rule out nonspecific caged-molecule effects .

Q. How can researchers integrate this compound with simultaneous electrophysiology and calcium imaging?

  • Optrode design : Use quartz electrodes or transparent graphene-based probes to minimize light scattering .
  • Synchronization : Trigger light pulses and data acquisition via a Master-9 stimulator or similar device to align uncaging with recording .
  • Post-hoc analysis : Employ custom scripts (e.g., Python/Matlab) to deconvolve calcium transients from uncaging artifacts .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound-evoked network dynamics?

  • Cross-correlation analysis : Identify time-locked interactions between stimulated and downstream neurons .
  • Graph theory metrics : Calculate node centrality or clustering coefficients to map network connectivity changes .
  • Machine learning : Train classifiers (e.g., SVM) to distinguish direct vs. polysynaptic responses based on latency and amplitude .

Q. How can researchers reconcile discrepancies between this compound data and traditional microiontophoresis results?

Differences may reflect:

  • Receptor saturation : this compound’s rapid release saturates receptors more than slow iontophoretic application. Compare dose-response curves .
  • Spatial confinement : this compound activates smaller regions, reducing volume transmission. Use paired recordings to assess local vs. diffuse effects .

Properties

IUPAC Name

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQVSHWHIPVYSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F12N5Na2O4P3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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